C5aR1 Antagonist 2 Demonstrates ~1.8× to 5.7× Greater In Vitro Potency Than Analog 7e in Functional Assays
Within the same chemical series disclosed by Hubler et al. (2024), C5aR1 antagonist 2 (Compound 6a) exhibits superior potency compared to C5aR1 antagonist 1 (Compound 7e) across two independent functional assays. In the DISCO assay measuring β-arrestin-2 recruitment, Compound 6a achieved an IC50 of 21 nM versus 38 nM for Compound 7e, representing a 1.8-fold improvement. In the neutrophil migration assay, Compound 6a demonstrated an IC50 of 3 nM compared to 17 nM for Compound 7e, a 5.7-fold difference [1]. These data provide a direct intra-class, intra-study comparison that enables researchers to select the more potent tool compound for applications where maximal C5aR1 blockade is required at lower concentrations.
| Evidence Dimension | Functional antagonism potency (IC50) in β-arrestin-2 recruitment (DISCO) assay |
|---|---|
| Target Compound Data | 21 nM |
| Comparator Or Baseline | C5aR1 antagonist 1 (Compound 7e): 38 nM |
| Quantified Difference | 1.8-fold more potent |
| Conditions | C5aR1 β-arrestin-2 recruitment DISCO assay; compounds tested under identical experimental conditions |
Why This Matters
Lower IC50 values enable reduced compound usage per experiment and provide a wider effective concentration window for dose-response studies.
- [1] Hubler F, Renneberg D, Siendt H, Stamm S, Hilpert K, et al. Discovery and Characterization of a New Class of C5aR1 Antagonists Showing In Vivo Activity. Journal of Medicinal Chemistry. 2024;67(5):4100-4119. View Source
